molecular formula C26H29N5O2S B11269346 N-benzyl-N-ethyl-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide

N-benzyl-N-ethyl-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide

Cat. No.: B11269346
M. Wt: 475.6 g/mol
InChI Key: OYQXYNPTJXVAOL-UHFFFAOYSA-N
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Description

N-BENZYL-N-ETHYL-2-{[2-ETHYL-7-OXO-6-(2-PHENYLETHYL)-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[4,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-ETHYL-2-{[2-ETHYL-7-OXO-6-(2-PHENYLETHYL)-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-d]pyrimidine core, which is then functionalized with various substituents. Common reagents used in these reactions include ethylating agents, benzylating agents, and sulfur-containing compounds. The reaction conditions often involve the use of solvents such as methanol or dimethylformamide (DMF) and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-ETHYL-2-{[2-ETHYL-7-OXO-6-(2-PHENYLETHYL)-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

N-BENZYL-N-ETHYL-2-{[2-ETHYL-7-OXO-6-(2-PHENYLETHYL)-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-BENZYL-N-ETHYL-2-{[2-ETHYL-7-OXO-6-(2-PHENYLETHYL)-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes. The exact molecular pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-BENZYL-N-ETHYL-2-{[2-ETHYL-7-OXO-6-(2-PHENYLETHYL)-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE: shares similarities with other pyrazolo[4,3-d]pyrimidine derivatives.

    N-BENZYL-N-ETHYL-2-{[2-ETHYL-7-OXO-6-(2-PHENYLETHYL)-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE:

Uniqueness

The uniqueness of N-BENZYL-N-ETHYL-2-{[2-ETHYL-7-OXO-6-(2-PHENYLETHYL)-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE lies in its combination of structural features, which may result in unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C26H29N5O2S

Molecular Weight

475.6 g/mol

IUPAC Name

N-benzyl-N-ethyl-2-[2-ethyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide

InChI

InChI=1S/C26H29N5O2S/c1-3-29(17-21-13-9-6-10-14-21)23(32)19-34-26-27-22-18-30(4-2)28-24(22)25(33)31(26)16-15-20-11-7-5-8-12-20/h5-14,18H,3-4,15-17,19H2,1-2H3

InChI Key

OYQXYNPTJXVAOL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)N(CC)CC3=CC=CC=C3)CCC4=CC=CC=C4

Origin of Product

United States

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